molecular formula C7H10N4O2S B1320812 Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS No. 774565-99-0

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

Cat. No. B1320812
CAS RN: 774565-99-0
M. Wt: 214.25 g/mol
InChI Key: CFQJXFZTZOIWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used for proteomics research . It has a molecular formula of C7H10N4O2S and a molecular weight of 214.24 .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The chloride ions in cyanuric chloride can be replaced with various groups to give several variants of 1,3,5-triazine derivatives . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can give the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is represented by the formula C7H10N4O2S .


Chemical Reactions Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride with various groups . This process can be achieved through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Physical And Chemical Properties Analysis

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate has a molecular weight of 214.24 . Further physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Antimicrobial Activity

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate: may have potential applications in antimicrobial treatments. Similar compounds have been evaluated for their activity against various bacteria and fungi, indicating a possible use in developing new antimicrobial agents .

Synthesis of Triazine Derivatives

This compound could be used as a precursor in the synthesis of various triazine derivatives. These derivatives can have diverse applications ranging from pharmaceuticals to agricultural chemicals .

Polymer Synthesis

Triazine-based polymers have been synthesized for various applications. The compound could serve as a building block for creating new polymers with specific properties like thermal stability or unique electronic characteristics .

Mechanism of Action

Target of Action

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used in proteomics research albicans representing fungi .

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it interacts with one or more protein pathways.

Result of Action

Similar compounds have shown antimicrobial activity against certain bacteria and fungi .

properties

IUPAC Name

ethyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-2-13-5(12)3-14-7-10-4-9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQJXFZTZOIWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234317
Record name Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

CAS RN

774565-99-0
Record name Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774565-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.